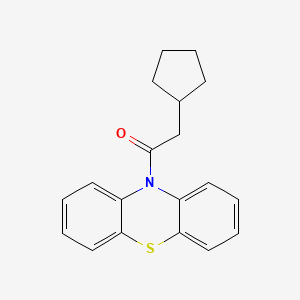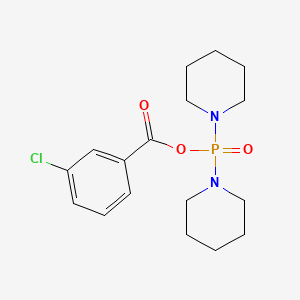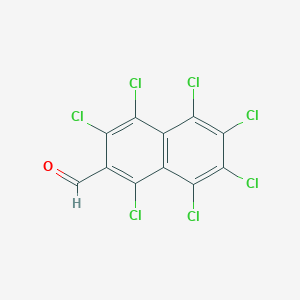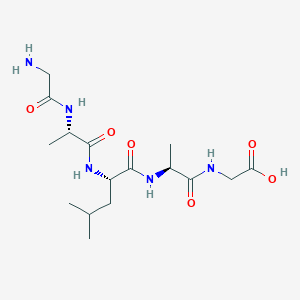![molecular formula C11H10O B12539818 [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde CAS No. 828913-53-7](/img/structure/B12539818.png)
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with a propynyl group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde typically involves the alkylation of phenylacetaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the phenylacetaldehyde, allowing it to react with the propargyl bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of [2-(Prop-1-yn-1-yl)phenyl]acetic acid.
Reduction: Formation of [2-(Prop-1-yn-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in reactions that modify the chemical environment of the compound, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Prop-1-yn-1-yl)phenyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
[2-(Prop-1-yn-1-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[2-(Prop-1-yn-1-yl)phenyl]amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is unique due to the presence of both an aldehyde and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
828913-53-7 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-(2-prop-1-ynylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-5-10-6-3-4-7-11(10)8-9-12/h3-4,6-7,9H,8H2,1H3 |
Clé InChI |
SASDWQLJOJNUMQ-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)



![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)





